molecular formula C11H14BrNO2S B1276019 1-((4-Bromo-3-methylphenyl)sulfonyl)pyrrolidine CAS No. 852026-79-0

1-((4-Bromo-3-methylphenyl)sulfonyl)pyrrolidine

Cat. No. B1276019
M. Wt: 304.21 g/mol
InChI Key: NHHZGIJTXHOEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-((4-Bromo-3-methylphenyl)sulfonyl)pyrrolidine" is a derivative of pyrrolidine, which is a secondary amine and one of the five-membered ring heterocycles known as azacycloalkanes. The compound features a sulfonyl group attached to a phenyl ring, which is further substituted with a bromine atom and a methyl group. This structure is related to various research studies focusing on the synthesis and reactivity of pyrrolidine derivatives, as well as their potential applications in medicinal chemistry due to their biological activities.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach involves the reaction of phenyl α-bromovinyl sulfone with glycine ester Schiff bases, which regioselectively yields polysubstituted pyrrolidine cycloadducts. The presence of catalytic amounts of AgOAc and DBU facilitates this reaction, and an excess of DBU can induce aromatization of the cycloadducts to afford 5-arylpyrrole-2-carboxylic acid esters in a single step . Another method includes the cross-coupling of bromopyridine with sulfonamides, catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione, to synthesize N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides . Additionally, the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols leads to the formation of new 1-(arylsulfonyl)pyrrolidines .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, has been characterized by crystallography. The structure features a three-dimensional network stabilized by π–π interactions between the rings of the 4-methylphenylsulfonyl protecting group. The dihedral angle between the 4-methylphenylsulfonyl ring and the pyrrolopyridine unit is significant, indicating the spatial arrangement of the substituents .

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives is diverse. For instance, the cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones has been achieved using polyphosphate ester (PPE), which reduces the reaction time and increases yields . Moreover, the synthesis of sulfonamides based on dihydropyrrolopyridines involves the preparation of 1-oxo-, 3-oxo-, and 1,3-dioxopyrrolopyridines containing sulfonamide groups linked to the pyrrole nitrogen atom . Additionally, the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides yields chiral pyrrolidin-3-ones, demonstrating the versatility of pyrrolidine derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The presence of the sulfonyl group and substituents on the phenyl ring can affect the compound's polarity, solubility, and reactivity. The crystallographic analysis provides insights into the solid-state properties, such as intermolecular interactions and stability. The antimicrobial activity of some pyrrolidine derivatives has been evaluated, indicating their potential as bioactive molecules . The synthesis methods, molecular structure, and reactivity of these compounds are crucial for their application in the development of new pharmaceuticals and materials.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-((4-Bromo-3-methylphenyl)sulfonyl)pyrrolidine has been utilized as a precursor in the synthesis of various heterocyclic compounds. Benetti et al. (2002) demonstrated its use in the formation of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization of keto sulfones, highlighting its role in generating aromatic and non-aromatic five-membered heterocyclic compounds (Benetti et al., 2002).

Antimicrobial Activity

Zareef et al. (2008) explored the antimicrobial properties of compounds derived from 1-((4-Bromo-3-methylphenyl)sulfonyl)pyrrolidine. They successfully achieved cyclization of related butanoic acids to produce 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, which displayed notable antimicrobial activity (Zareef et al., 2008).

Synthesis of Polyamides

Liu et al. (2013) utilized a derivative of 1-((4-Bromo-3-methylphenyl)sulfonyl)pyrrolidine in the synthesis of soluble fluorinated polyamides. These polymers, containing pyridine and sulfone moieties, demonstrated notable properties such as high thermal stability and mechanical strength, making them valuable in materials science (Liu et al., 2013).

Selective Agonists and Antagonists

Duan et al. (2019) discovered a series of RORγt inverse agonists utilizing the structure of 1-((4-Bromo-3-methylphenyl)sulfonyl)pyrrolidine. These compounds demonstrated selective and potent activity, highlighting the potential for therapeutic applications in the treatment of various disorders (Duan et al., 2019).

Synthesis of Tetrahydropyridine Derivatives

An et al. (2017) reported the synthesis of sulfonated tetrahydropyridine derivatives through a reaction involving 1-((4-Bromo-3-methylphenyl)sulfonyl)pyrrolidine. This process was efficient and provided a method for producing sulfonated pyrrolidine, further expanding the chemical versatility of this compound (An et al., 2017).

Cholinergic and Neurotransmission Research

Riemer et al. (2003) explored the influence of the 5-HT6 receptor on acetylcholine release using a derivative of 1-((4-Bromo-3-methylphenyl)sulfonyl)pyrrolidine. This study indicated a potential therapeutic application of 5-HT6 receptors in the treatment of cognitive deficits (Riemer et al., 2003).

Synthesis of Luminescent Polymers

Zhang and Tieke (2008) incorporated a derivative of 1-((4-Bromo-3-methylphenyl)sulfonyl)pyrrolidine in the synthesis of highly luminescent polymers. These polymers contained the pyrrolo[3,4-c]pyrrole-1,4-dione unit in their main chain, demonstrating strong fluorescence and solubility in common organic solvents (Zhang & Tieke, 2008).

properties

IUPAC Name

1-(4-bromo-3-methylphenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S/c1-9-8-10(4-5-11(9)12)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHZGIJTXHOEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406697
Record name 1-(4-Bromo-3-methylbenzene-1-sulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Bromo-3-methylphenyl)sulfonyl)pyrrolidine

CAS RN

852026-79-0
Record name 1-(4-Bromo-3-methylbenzene-1-sulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.